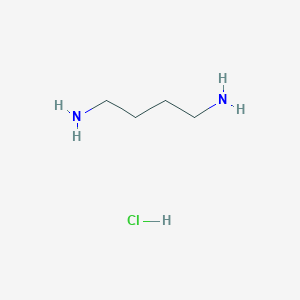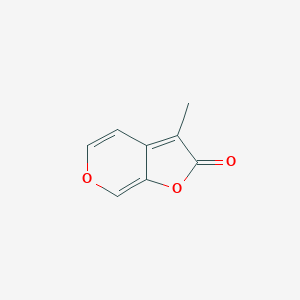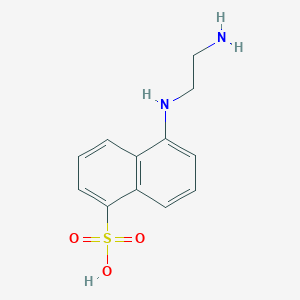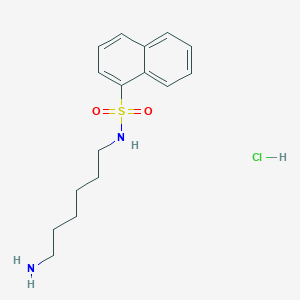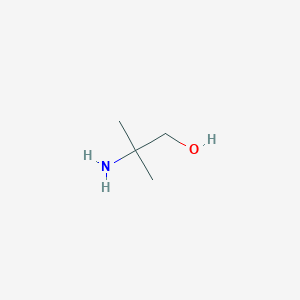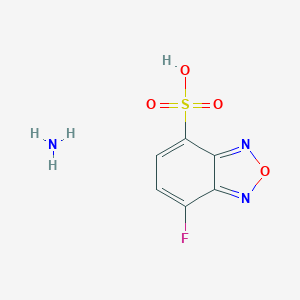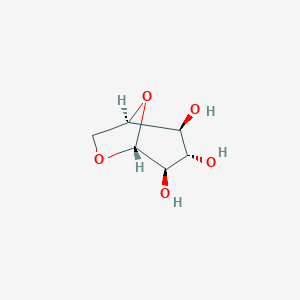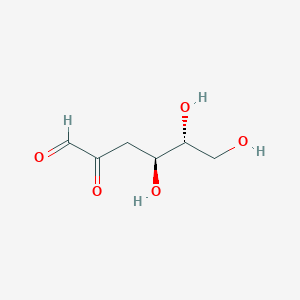
3-Deoxiglucosone
Descripción general
Descripción
3-Deoxy Glucosone is a highly reactive dicarbonyl sugar, notable for its role as a marker for diabetes. It is formed through the Maillard reaction, where glucose reacts with primary amino groups of lysine or arginine found in proteins. This compound is significant due to its involvement in the formation of advanced glycation end-products (AGEs), which contribute to various diseases such as diabetes, atherosclerosis, hypertension, Alzheimer’s disease, inflammation, and aging .
Aplicaciones Científicas De Investigación
3-Deoxy Glucosone has a wide range of scientific research applications, including:
Safety and Hazards
Mecanismo De Acción
3-Deoxy Glucosone exerts its effects primarily through the formation of advanced glycation end-products (AGEs). It reacts with protein amino groups to form AGEs, which can alter the structure and function of proteins. This process is accelerated under conditions of high glucose concentration, such as in diabetes. The formation of AGEs contributes to various complications of diabetes, including vascular damage and inflammation .
Similar Compounds:
Methylglyoxal: Another reactive dicarbonyl compound involved in the formation of AGEs.
Glyoxal: A simpler dicarbonyl compound that also forms AGEs.
Fructosamine: A compound formed from the reaction of glucose with amino groups in proteins, similar to 3-Deoxy Glucosone.
Uniqueness: 3-Deoxy Glucosone is unique due to its specific formation pathway via the Maillard reaction and its significant role in the formation of AGEs. Its elevated levels in diabetic conditions make it a valuable biomarker for diabetes and its complications .
Análisis Bioquímico
Biochemical Properties
3-Deoxyglucosone is a potent glycating agent that interacts with various biomolecules, leading to the formation of AGEs. It is highly reactive towards amine groups found in amino acids and nucleic acids. The compound is produced through the degradation of fructose-3-phosphate and the Maillard reaction involving glucose and amino groups. Enzymes such as fructosamine-3-kinase play a role in its formation. The interaction of 3-Deoxyglucosone with proteins results in structural modifications and cross-linking, contributing to diseases like diabetes, atherosclerosis, and Alzheimer’s disease .
Cellular Effects
3-Deoxyglucosone has profound effects on various cell types and cellular processes. It induces oxidative stress and carbonyl stress, leading to cellular damage. The compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modify histone proteins, affecting chromatin structure and gene expression. Elevated levels of 3-Deoxyglucosone are associated with diabetic complications, where it contributes to vascular damage and inflammation .
Molecular Mechanism
At the molecular level, 3-Deoxyglucosone exerts its effects through glycation reactions. It forms Schiff bases and Amadori products with amino groups in proteins, leading to the formation of AGEs. These AGEs can alter protein structure and function, inhibit enzyme activity, and affect cellular signaling. The compound’s interaction with histone proteins, for example, results in structural changes that compromise chromatin integrity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Deoxyglucosone change over time. The compound is relatively stable but can degrade into other reactive intermediates. Long-term exposure to 3-Deoxyglucosone in vitro and in vivo studies has shown persistent oxidative stress and protein modification, leading to chronic cellular dysfunction. These effects are particularly pronounced in diabetic models, where prolonged exposure exacerbates complications .
Dosage Effects in Animal Models
The effects of 3-Deoxyglucosone vary with different dosages in animal models. Low doses may induce mild oxidative stress and protein glycation, while high doses can lead to significant cellular damage and toxicity. In diabetic animal models, elevated levels of 3-Deoxyglucosone correlate with increased severity of complications such as nephropathy and retinopathy. Toxic effects at high doses include impaired immune response and vascular damage .
Metabolic Pathways
3-Deoxyglucosone is involved in several metabolic pathways. It is produced from fructose-3-phosphate via the polyol pathway and through the Maillard reaction involving glucose. Enzymes such as fructosamine-3-kinase and aldose reductase are key players in its metabolism. The compound’s presence affects metabolic flux and can lead to the accumulation of AGEs, which further disrupts cellular homeostasis .
Transport and Distribution
Within cells and tissues, 3-Deoxyglucosone is transported and distributed through interactions with various transporters and binding proteins. It can accumulate in tissues with high metabolic activity, such as the liver and kidneys. The compound’s distribution is influenced by its reactivity and the presence of target biomolecules. In diabetic conditions, its accumulation is more pronounced, contributing to tissue-specific complications .
Subcellular Localization
3-Deoxyglucosone’s subcellular localization is determined by its interactions with cellular components. It can be found in the cytoplasm, where it interacts with proteins and nucleic acids. The compound’s reactivity allows it to modify proteins in various cellular compartments, including the nucleus, where it affects histone proteins and chromatin structure. Post-translational modifications and targeting signals may direct its localization to specific organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Deoxy Glucosone is naturally produced via the Maillard reaction, which involves the non-enzymatic reaction of glucose with amino groups in proteins. This reaction is accelerated under conditions of high glucose concentration, such as in uncontrolled diabetes .
Industrial Production Methods: Industrial production of 3-Deoxy Glucosone typically involves the controlled Maillard reaction, where glucose is reacted with amino acids under specific conditions to yield the desired compound. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the yield and purity of 3-Deoxy Glucosone .
Análisis De Reacciones Químicas
Types of Reactions: 3-Deoxy Glucosone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include advanced glycation end-products (AGEs) such as imidazolones, pyrraline, N6-(carboxymethyl)lysine, and pentosidine .
Propiedades
IUPAC Name |
(4S,5R)-4,5,6-trihydroxy-2-oxohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHLOWZNKRZSN-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H](CO)O)O)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193820 | |
| Record name | 3-Deoxyglucosone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4084-27-9, 30382-30-0 | |
| Record name | 3-Deoxyglucosone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4084-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Deoxyglucosone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004084279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | erythro-Hexosulose, 3-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deoxyglucosone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Deoxy-D-glucosone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DEOXYGLUCOSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXV5374VEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




